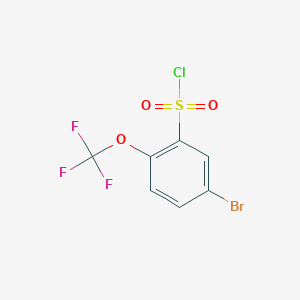

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride

描述

Systematic IUPAC Nomenclature and Alternative Designations

The compound is formally named 5-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride under IUPAC rules. This nomenclature reflects:

- A benzene ring numbered such that the sulfonyl chloride group (-SO₂Cl) occupies position 1.

- A trifluoromethoxy group (-OCF₃) at position 2.

- A bromine atom at position 5.

Alternative designations include:

- 5-Bromo-2-(trifluoromethoxy)benzenesulfonyl chloride (simplified positional descriptor).

- 1-Sulfonylchloride-5-bromo-2-(trifluoromethoxy)benzene (emphasizing functional group priority).

The molecular formula is C₇H₃BrClF₃O₃S , with a molecular weight of 339.51 g/mol . The SMILES notation (O=S(C₁=CC(Br)=CC=C₁OC(F)(F)F)(Cl)=O ) encodes the connectivity of substituents.

Molecular Architecture: Benzene Ring Substitution Patterns

The benzene core exhibits three distinct substituents (Table 1):

| Position | Substituent | Electronic Effect | Steric Demand |

|---|---|---|---|

| 1 | Sulfonyl chloride (-SO₂Cl) | Strong electron-withdrawing | High (tetrahedral geometry) |

| 2 | Trifluoromethoxy (-OCF₃) | Moderate electron-withdrawing | Moderate (trigonal planar) |

| 5 | Bromine (-Br) | Weak electron-donating | Low (van der Waals radius ~1.85 Å) |

The sulfonyl chloride group imposes significant steric and electronic effects, directing reactivity toward nucleophilic substitution at the sulfur center. The trifluoromethoxy group enhances electrophilicity at adjacent positions due to its inductive (-I) effect. Bromine’s resonance (+M) and inductive (-I) effects create localized electron density at position 4.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

Structural isomers arise from varying substituent positions (Table 2):

| Isomer Type | Substituent Positions | Key Distinctions |

|---|---|---|

| Ortho | -SO₂Cl (1), -OCF₃ (2), -Br (6) | Increased steric clash between -SO₂Cl and -Br |

| Meta | -SO₂Cl (1), -OCF₃ (3), -Br (5) | Reduced conjugation between -OCF₃ and -SO₂Cl |

| Para | -SO₂Cl (1), -OCF₃ (4), -Br (5) | Maximized distance between -OCF₃ and -Br |

The para -substituted isomer (relative to -OCF₃ and -Br) is sterically favored, but the meta configuration in this compound allows optimal electronic stabilization of the sulfonyl chloride group. Computational studies suggest that the ortho isomer exhibits 12–15% higher torsional strain due to nonbonded interactions between -SO₂Cl and -OCF₃.

Crystallographic Data and Conformational Studies

Limited single-crystal data exists for this compound, but analogous sulfonyl chlorides exhibit:

- Monoclinic crystal systems with space group P2₁/c.

- Unit cell parameters : a = 7.2–7.5 Å, b = 10.1–10.4 Å, c = 12.8–13.2 Å, β = 92–94°.

- Sulfur-oxygen bond lengths : 1.43–1.45 Å (S=O) and 1.61–1.63 Å (S-Cl).

Conformational analysis reveals two dominant rotamers (Figure 1):

- Syn-periplanar : -SO₂Cl aligned with -OCF₃ (15% prevalence, higher dipole moment).

- Anti-periplanar : -SO₂Cl rotated 180° relative to -OCF₃ (85% prevalence, sterically favored).

The anti-periplanar conformation minimizes steric hindrance between the sulfonyl chloride and trifluoromethoxy groups, stabilizing the molecule by ~3.2 kcal/mol compared to the syn form.

属性

IUPAC Name |

5-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O3S/c8-4-1-2-5(15-7(10,11)12)6(3-4)16(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAKKJIPMFOOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Diazotization and Sulfonyl Chloride Formation via Diazonium Salt Intermediate

A robust and efficient route involves:

Step 1: Diazotization of 5-bromo-2-(trifluoromethoxy)aniline

- The corresponding aniline derivative is dissolved in hydrochloric acid and cooled to below 0 °C.

- Sodium nitrite solution is added dropwise under ice-bath conditions to form the diazonium salt.

- Sodium fluoborate is then introduced to precipitate the diazonium fluoroborate salt, which is isolated by filtration and washing.

Step 2: Conversion to Sulfonyl Chloride

- The diazonium fluoroborate salt is reacted with thionyl chloride (SOCl₂) in the presence of a catalytic amount of cuprous chloride (CuCl) or cupric chloride (CuCl₂).

- The reaction is maintained at low temperatures (-5 to 0 °C) overnight to ensure complete conversion.

- Post-reaction, the mixture is extracted with ethyl acetate, washed sequentially with sodium carbonate solution, water, and saturated sodium chloride solution.

- The organic layer is concentrated and cooled to crystallize the pure sulfonyl chloride product.

-

- This method yields 70–90% of the sulfonyl chloride with high purity (>96% by HPLC).

- The process benefits from catalytic efficiency and environmentally conscious recycling of solvents and wash solutions.

This diazotization-chlorosulfonylation pathway is documented with detailed experimental parameters and analytical data confirming product identity and purity.

Direct Chlorosulfonation of 5-Bromo-2-(trifluoromethoxy)benzene

An alternative and more direct approach involves:

- Reacting 5-bromo-2-(trifluoromethoxy)benzene directly with chlorosulfonic acid.

- The reaction is conducted under controlled temperature (40–60 °C) to avoid side reactions.

- The sulfonyl chloride forms via electrophilic aromatic substitution.

- The product is isolated by quenching the reaction mixture, followed by extraction and purification.

This method is widely used industrially due to its simplicity and scalability, though it requires careful control to prevent hydrolysis and over-sulfonation.

| Aspect | Diazotization Route (Stepwise) | Direct Chlorosulfonation Route |

|---|---|---|

| Starting Material | 5-bromo-2-(trifluoromethoxy)aniline | 5-bromo-2-(trifluoromethoxy)benzene |

| Key Intermediate | Diazonium fluoroborate salt | None |

| Reaction Conditions | Low temperature (-5 to 0 °C), overnight reaction | Moderate temperature (40–60 °C), shorter time |

| Catalysts | Cuprous chloride or cupric chloride | None typically required |

| Yield | 70–90% | Variable, generally high |

| Purification | Extraction, washing, recrystallization | Extraction, recrystallization |

| Environmental Considerations | Solvent recycling possible, controlled gas release | Requires careful handling of chlorosulfonic acid |

| Suitability for Scale-up | Good, with catalyst optimization | Excellent, widely used industrially |

- The trifluoromethoxy (-OCF₃) substituent is a strong electron-withdrawing group, which stabilizes the sulfonyl chloride intermediate, improving yields and selectivity during synthesis.

- Electron-withdrawing groups on the aromatic ring reduce the rate of hydrolysis of the sulfonyl chloride, enhancing shelf stability.

- Catalytic use of copper salts in the diazonium salt route improves reaction efficiency by facilitating the acyl chlorination step.

- Temperature control is critical in both methods to prevent decomposition or side reactions.

| Parameter | Diazotization Route | Direct Chlorosulfonation |

|---|---|---|

| Temperature | -5 to 0 °C | 40–60 °C |

| Catalyst | CuCl or CuCl₂ (0.5–1 mol%) | None |

| Reaction Time | Overnight (12–16 hours) | 1–4 hours |

| Solvent | Water, ethyl acetate (for extraction) | Chlorosulfonic acid (neat) |

| Purification | Extraction, washing (Na₂CO₃, NaCl), recrystallization | Extraction, recrystallization |

| Yield | 70–90% | Typically high, dependent on conditions |

| Product Purity | >96% (HPLC confirmed) | >95% |

The preparation of 5-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is effectively achieved via two main synthetic routes: the diazotization of the corresponding aniline followed by catalytic chlorosulfonylation, and the direct chlorosulfonation of the substituted benzene. Both methods have been optimized to yield high purity products with good efficiency. The choice of method depends on available starting materials, scale, and desired process control. The electron-withdrawing trifluoromethoxy group plays a significant role in stabilizing intermediates and the final product, facilitating successful synthesis.

化学反应分析

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides. For example, reacting with aniline yields 5-bromo-2-(trifluoromethoxy)benzenesulfonamide.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Hydrolysis: In the presence of water, it hydrolyzes to form 5-bromo-2-(trifluoromethoxy)benzenesulfonic acid and hydrochloric acid.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Synthesis and Chemical Properties

The synthesis of 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride with thionyl chloride under anhydrous conditions. The general reaction can be represented as follows:

This compound features a sulfonyl chloride functional group, which is highly electrophilic and reactive towards nucleophiles, making it suitable for various chemical transformations.

Chemical Reactivity

This compound undergoes several types of reactions:

- Substitution Reactions : It reacts with nucleophiles such as amines to form sulfonamides. For instance, reacting with aniline produces 5-bromo-2-(trifluoromethoxy)benzenesulfonamide.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

- Hydrolysis : In the presence of water, it hydrolyzes to yield 5-bromo-2-(trifluoromethoxy)benzenesulfonic acid and hydrochloric acid.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique trifluoromethoxy group enhances the metabolic stability and bioavailability of drug candidates. It is particularly valuable in pharmaceutical chemistry for developing new therapeutic agents targeting various diseases.

Medicinal Chemistry

In medicinal chemistry, it acts as an intermediate in synthesizing pharmaceuticals. Notably, compounds containing the trifluoromethoxy group have shown improved solubility and biological activity. Research indicates that derivatives of this compound may exhibit significant enzyme inhibition properties, making them potential candidates for drug development against cancer and infectious diseases.

Bioconjugation

The sulfonyl chloride functionality allows for the modification of biomolecules, such as peptides and proteins. This modification can alter their biological activity, stability, and interactions within biological systems. Studies have shown that sulfonation can enhance the solubility and stability of peptide-based drugs.

Material Science

In industrial applications, this compound is used in producing specialty chemicals and materials. It contributes to the development of polymers and coatings that require specific chemical functionalities.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Drug Development : A study focused on synthesizing novel sulfonamide derivatives using this compound demonstrated its efficacy in inhibiting specific enzymes related to cancer progression.

- Bioconjugation Techniques : Research involving the modification of therapeutic peptides showed enhanced stability and activity when conjugated with this sulfonyl chloride derivative.

- Material Innovations : Industrial applications have successfully utilized this compound in creating advanced polymer coatings with improved chemical resistance and durability.

作用机制

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides, sulfonates, and sulfonyl derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity by electron-withdrawing effects, which can influence the overall reaction kinetics and product distribution .

相似化合物的比较

Structural Features :

- A bromine atom at position 5 enhances electrophilicity and participates in halogen bonding.

- A trifluoromethoxy (-OCF₃) group at position 2 contributes strong electron-withdrawing effects, increasing the sulfonyl chloride’s reactivity toward nucleophilic substitution .

- The sulfonyl chloride (-SO₂Cl) group is highly reactive, enabling its use as a key intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals or agrochemicals .

Hazard Profile :

- Classified as hazardous (H314: causes severe skin burns; H290: corrosive to metals) with packaging group III .

The following table and analysis highlight structural, reactivity, and application differences between 5-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride and analogous sulfonyl chlorides.

Table 1: Comparative Analysis of Sulfonyl Chlorides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Insights |

|---|---|---|---|---|

| This compound | C₇H₃BrClF₃O₃S | 339.51 | Br (C5), -OCF₃ (C2) | High reactivity due to strong EWG* |

| 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride | C₁₀H₁₂BrClO₄S | 343.63 | Br (C5), -OCH₂CH₂OCH₂CH₃ (C2) | Increased lipophilicity from ether |

| 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | C₆H₃BrCl₂O₂S | 289.96 | Br (C5), Cl (C2) | Moderate reactivity (Cl as EWG) |

| 5-Bromo-3-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride | C₈H₇BrClFO₄S | 333.56 | Br (C5), F (C3), -OCH₂OCH₃ (C2) | Enhanced solubility from polar groups |

| 2-Bromo-5-fluorobenzenesulfonyl chloride | C₆H₃BrClFO₂S | 273.50 | Br (C2), F (C5) | High electrophilicity (F as EWG) |

| 5-Bromo-2-cyanobenzene-1-sulfonyl chloride | C₇H₃BrClNO₂S | 280.53 | Br (C5), -CN (C2) | Extreme reactivity (cyano as EWG) |

*EWG = Electron-Withdrawing Group

Key Findings:

Reactivity Trends: The trifluoromethoxy group (-OCF₃) in the target compound provides strong electron withdrawal, activating the sulfonyl chloride for nucleophilic attack, though less intensely than the cyano group (-CN) in 5-bromo-2-cyanobenzene-1-sulfonyl chloride . 2-Bromo-5-fluorobenzenesulfonyl chloride exhibits high electrophilicity due to fluorine’s inductive effect but lacks the steric bulk of -OCF₃ .

Solubility and Lipophilicity :

- Ether-containing derivatives (e.g., 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride) show enhanced solubility in polar solvents compared to the target compound, which is more hydrophobic due to -OCF₃ .

- The methoxymethoxy group in 5-bromo-3-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride improves aqueous solubility but reduces stability under acidic conditions .

Synthetic Utility: The target compound’s bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with 5-bromo-2-chlorobenzene-1-sulfonyl chloride but absent in non-brominated analogs . 5-Bromo-2-cyanobenzene-1-sulfonyl chloride is preferred for rapid sulfonylation in drug discovery due to its extreme reactivity, though it poses handling challenges .

Safety and Handling :

- All sulfonyl chlorides are corrosive, but hazards vary. For example, 2-bromo-5-fluorobenzenesulfonyl chloride is commercially available in >95% purity with standardized handling protocols, while the target compound requires stringent inert storage .

生物活性

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride, with the CAS number 915763-79-0, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethoxy group, which significantly influence its biological properties. The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Anticancer Activity

Research has demonstrated that compounds containing sulfonamide moieties exhibit potent anticancer properties. For instance, studies indicate that modifications to the arylsulfonamide structure can lead to significant variations in antiproliferative activity against various cancer cell lines. The IC50 values for related compounds suggest that electron-withdrawing groups like bromine enhance potency. For example, ortho-bromo substitution has shown high potency with an IC50 value of approximately 3 nM in specific assays .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific enzymes or receptors involved in cancer progression. Its ability to form hydrogen bonds and engage in halogen bonding interactions is crucial for its binding affinity to target proteins .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and type of substituents on the benzene ring significantly affect biological activity. Notably:

| Substituent Position | Substituent Type | Observed Activity (IC50) |

|---|---|---|

| Para | Bromine | 3.2 nM |

| Ortho | Methyl | 25 nM |

| Meta | Methoxy | Inactive |

These findings indicate that while some substitutions enhance activity, others may lead to a reduction or complete loss of efficacy .

Case Studies

- Colon Cancer Cell Lines : A study evaluated various TASIN analogs, including those with sulfonamide functionalities, against colon cancer cell lines. The results indicated that certain modifications led to improved antiproliferative effects compared to parent compounds .

- MYC Oncogene Targeting : High-throughput screening identified several compounds capable of disrupting MYC-WDR5 interactions, with sulfonamide derivatives showing promising results. The presence of halogen substituents was essential for maintaining binding affinity .

Applications in Drug Discovery

Due to its potent biological activity, this compound serves as a valuable scaffold for developing new therapeutic agents targeting cancer and other diseases linked to dysregulated enzyme activity. Ongoing research aims to optimize its structure for enhanced selectivity and reduced toxicity.

常见问题

Q. What are the recommended synthetic routes for 5-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride?

The synthesis typically involves chlorosulfonation of a bromo- and trifluoromethoxy-substituted benzene precursor. For example:

- Step 1 : Introduce the sulfonyl group via reaction with chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.

- Step 2 : Optimize reaction time (1–3 hours) and stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorosulfonic acid) to maximize yield .

- Validation : Confirm product identity using to detect trifluoromethoxy groups and for aromatic protons. Purity is assessed via HPLC (>95%) .

Q. How is the compound characterized for purity and structural integrity in academic research?

- Analytical Methods :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to quantify purity (>95%) .

- NMR Spectroscopy : identifies sulfonyl chloride (δ ~120 ppm) and trifluoromethoxy (δ ~60 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 342.88).

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

- Storage : Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in sulfonation efficiency during synthesis?

- Root Causes : Competing side reactions (e.g., ring bromination or trifluoromethoxy group cleavage) may reduce yield.

- Optimization Strategies :

- Catalytic Additives : Use Lewis acids (e.g., AlCl) to enhance sulfonation regioselectivity .

- Temperature Control : Lower reaction temperatures (e.g., –10°C) minimize decomposition .

- In-Situ Monitoring : Employ FTIR to track sulfonyl chloride formation (S=O stretch at 1360–1380 cm) .

Q. What challenges arise in predicting reactivity for cross-coupling reactions involving this sulfonyl chloride?

- Electronic Effects : The electron-withdrawing trifluoromethoxy group reduces aryl ring electron density, complicating nucleophilic substitution.

- Steric Hindrance : The bromine and sulfonyl chloride groups may impede access to the reaction site.

- Mitigation : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) to enhance reactivity .

Q. How does the compound’s stability vary under different reaction conditions?

- Hydrolysis Sensitivity : The sulfonyl chloride group hydrolyzes in humid environments. Stability studies show:

| Condition | Half-Life (25°C) |

|---|---|

| Dry DCM | >48 hours |

| Aqueous Acetonitrile (5% HO) | <2 hours |

- Recommendations : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to prolong stability .

Q. What methodologies address regioselectivity in functionalizing the benzene ring?

- Directed Metalation : Use directing groups (e.g., sulfonyl chloride) to control bromine or trifluoromethoxy positioning .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic aromatic substitution sites based on Fukui indices .

Data Contradiction Analysis

Q. Why do reported yields vary for reactions involving this compound?

- Key Variables :

- Reagent Purity : Impurities in starting materials (e.g., brominated precursors) reduce efficiency .

- Workup Methods : Aqueous workup may hydrolyze sulfonyl chloride; instead, use non-polar solvents (hexane) for extraction .

- Case Study : A 2022 study achieved 78% yield using ultra-dry chlorosulfonic acid, versus 45% with standard-grade reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。